Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds renowned for diverse biological activities, including calcium channel modulation, antibacterial, antifungal, and antioxidant properties . Its structure comprises a fused bicyclic system: a partially saturated quinoline core with a ketone group at position 5 and a methyl ester at position 2. The 4-(4-hydroxy-3-nitrophenyl) substituent introduces electron-withdrawing (nitro) and hydrogen-bonding (hydroxy) functionalities, distinguishing it from analogues. Crystallographic studies of similar compounds highlight the importance of substituents in dictating molecular conformation, packing, and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-13-21(24(29)32-2)22(15-8-9-19(27)18(11-15)26(30)31)23-17(25-13)10-16(12-20(23)28)14-6-4-3-5-7-14/h3-9,11,16,22,25,27H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJRWKWAXJNZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385895 | |
| Record name | Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5476-43-7 | |
| Record name | Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the hexahydroquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of polyhydroquinoline possess significant anticancer properties. The compound has been studied for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS) within cancer cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of resistant strains of bacteria, making it a potential candidate for developing new antimicrobial agents . The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis . The hydroxyl group may play a crucial role in modulating inflammatory pathways.
Case Study 1: Anticancer Mechanisms
A study published in Nature Communications explored the anticancer mechanisms of polyhydroquinoline derivatives. The researchers synthesized several derivatives, including the compound , and evaluated their effects on gastric cancer cells. Results indicated that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound | 15 | Apoptosis induction |
| Control | 30 | - |
Case Study 2: Antimicrobial Activity
In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The results demonstrated that it had a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, affecting cellular signaling pathways. The hexahydroquinoline core can interact with proteins, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Geometry
The aryl substituent at position 4 significantly influences molecular geometry. Key comparisons include:
- Conformational Analysis: The methoxyphenyl derivative () adopts a twisted boat conformation for the dihydropyridine ring, with a dihedral angle of 86.1° between the aryl and quinoline planes. This contrasts with the methylsulfonylphenyl analogue (), which exhibits a slightly smaller angle (82.3°), likely due to steric and electronic effects of the sulfonyl group .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding governs supramolecular assembly:
- Methoxyphenyl derivative : Forms infinite chains via N–H···O hydrogen bonds (N···O = 2.89 Å) along the c-axis, with additional C–H···O interactions stabilizing the lattice .
- Methylsulfonylphenyl analogue: Relies on weaker C–H···O bonds (C···O = 3.22 Å) due to the absence of strong hydrogen-bond donors .
- 3-Hydroxyphenyl analogue: Exhibits O–H···O (phenolic OH to ketone) and N–H···O bonds, creating a 3D network .
Biological Activity
Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of polyhydroquinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's structure features a hexahydroquinoline framework with various functional groups that contribute to its biological activity. The presence of a hydroxyl group and a nitro group on the phenyl ring enhances its reactivity and interaction with biological targets. The crystal structure reveals that the nitrogen-containing six-membered ring is nearly planar, and the overall conformation may influence its biological interactions .
Pharmacological Properties
1. Anticancer Activity
Recent studies have indicated that polyhydroquinoline derivatives exhibit promising anticancer properties. In vitro tests have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in gastric cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
2. Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. In studies involving polyhydroquinoline derivatives, certain compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
3. Antioxidant Activity
Polyhydroquinoline derivatives exhibit notable antioxidant activity. The DPPH radical scavenging assay indicated that these compounds can effectively neutralize free radicals, suggesting their potential in preventing oxidative stress-related diseases. The antioxidant capacity was quantified in several studies, with results showing scavenging rates between 70% and 98% for various derivatives .
Case Studies
Several case studies highlight the biological activities of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Anticancer | MTT Assay | Induced apoptosis in gastric cancer cells |
| Study B | Antibacterial | Agar Diffusion | Effective against E. coli and S. aureus |
| Study C | Antioxidant | DPPH Scavenging | Scavenging activity of 75% - 98% |
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells at specific phases (G1 or G2/M), thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the compound's ability to induce apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodological Answer : The compound can be synthesized via modified Hantzsch dihydropyridine synthesis, employing a one-pot multicomponent reaction. Key steps include:
- Condensation of an aldehyde (e.g., 4-hydroxy-3-nitrobenzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and an enamine derived from cyclohexane-1,3-dione and ammonium acetate.
- Solvent systems like ethanol or acetic acid under reflux (80–100°C) for 12–24 hours.
- Catalytic use of L-proline or iodine to enhance regioselectivity and yield .
- Table 1 : Typical reaction conditions and yields from analogous syntheses:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | None | 80 | 24 | 45–55 |
| Acetic acid | I₂ (5 mol%) | 100 | 12 | 65–75 |
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the hexahydroquinoline core and substituent orientations. Key parameters include:
- Torsion angles : Analyze the chair conformation of the cyclohexenone ring (e.g., C4–C5–C6–C7) to confirm steric strain .
- Hydrogen bonding : Identify intramolecular O–H···O or N–H···O interactions between the nitro/hydroxyl groups and the ester carbonyl .
- Complementary techniques: IR spectroscopy for carbonyl (C=O) stretching (1680–1720 cm⁻¹) and NMR for aromatic proton splitting patterns (δ 6.8–8.2 ppm) .
Advanced Research Questions
Q. How do electronic effects of the 4-hydroxy-3-nitrophenyl substituent influence reactivity in functionalization reactions?
- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Experimental strategies include:
- Nitration/Sulfonation : Monitor regioselectivity via HPLC-MS to track meta vs. para product ratios.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces -NO₂ to -NH₂, altering solubility and bioactivity .
- Computational modeling : Use DFT to calculate electrostatic potential maps, predicting sites for nucleophilic attack .
Q. What strategies resolve contradictions in reported bioactivity data for hexahydroquinoline derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Address these by:
- Chiral HPLC : Separate enantiomers (e.g., cis vs. trans configurations at C4 and C7) to assess individual bioactivities .
- Purity assays : Use LC-MS to detect byproducts (e.g., uncyclized intermediates or oxidation products) .
- Biological assays : Compare calcium channel modulation (IC₅₀) across cell lines (e.g., HEK293 vs. CHO) to identify model-dependent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to calcium channels (e.g., Cav1.2) using AutoDock Vina. Optimize force fields (AMBER) for ligand flexibility .
- Pharmacophore mapping : Identify critical moieties (e.g., the 5-oxo group for hydrogen bonding with Asp1300) .
- ADMET prediction : Use SwissADME to estimate logP (2.5–3.5) and blood-brain barrier permeability .
Q. What crystallographic data discrepancies arise in structurally similar analogs, and how are they resolved?
- Methodological Answer : Compare unit cell parameters (e.g., space group P2₁/c vs. P1̄) and packing motifs:
- Hydrogen-bonding networks : In analogs with methoxy vs. nitro groups, O–H···O interactions differ, altering melting points .
- Thermal ellipsoids : Refine anisotropic displacement parameters to detect disorder in the phenyl ring orientations .
Methodological Notes
- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (typically 200–250°C for hexahydroquinolines) .
- Spectral reference data : Cross-validate NMR shifts with computed (GIAO) values at the B3LYP/6-311++G(d,p) level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
